4-Methylstyrene
Description
Overview of 4-Methylstyrene (B72717) as a Monomer and Chemical Intermediate
As a monomer, this compound is a fundamental building block in polymer chemistry. ontosight.ai It can undergo polymerization through various mechanisms, including free-radical and anionic pathways, to form poly(this compound). evitachem.com This homopolymer exhibits distinct thermal and mechanical properties that make it suitable for a range of applications. evitachem.comalfa-chemistry.com
Beyond its role in forming homopolymers, this compound is frequently employed as a comonomer. Its copolymerization with other monomers, such as styrene (B11656), acrylates, and isoprene (B109036), allows for the tailoring of polymer properties to meet specific performance requirements. google.comacs.orgtandfonline.comaip.org For instance, incorporating this compound into a polymer backbone can enhance the thermal stability and modify the mechanical characteristics of the resulting material. nih.gov
Furthermore, this compound functions as a valuable chemical intermediate in organic synthesis. The vinyl group is susceptible to a variety of addition reactions, while the methyl-substituted aromatic ring can undergo electrophilic substitution. evitachem.com This dual reactivity enables the synthesis of a diverse range of functionalized molecules and more complex chemical structures. oup.com For example, it participates in Heck coupling reactions with chlorobenzene (B131634). chemicalbook.com
Historical Context of this compound Research
Research into vinyltoluene, a mixture of the meta and para isomers of methylstyrene, has been ongoing for several decades. nih.gov Early commercial interest was driven by companies like Dow Chemical and Cosden, who marketed these isomeric mixtures. nih.gov A significant development in the production of the specific this compound isomer came in 1982 with the opening of a plant by Hoechst (now Hoechst-Celanese) that utilized the Mobil Process for the alkylation of toluene (B28343) to 4-ethyltoluene, a precursor to this compound. nih.gov This facility had an annual capacity of 16,000 tons. nih.gov
Early academic studies focused on understanding the fundamental polymerization behavior of this compound and its isomers. Investigations into the kinetics of its polymerization and the properties of the resulting polymers laid the groundwork for its later application in more advanced materials. researchgate.net For example, research has explored the anionic polymerization of this compound in nonpolar solvents. researchgate.net
Significance of this compound in Contemporary Chemical Science
In contemporary chemical science, this compound continues to be a subject of active research due to its utility in creating advanced materials with tailored properties. Its homopolymer, poly(this compound), is a hydrophobic material used in coatings, adhesives, films, and engineering plastics. alfa-chemistry.com It has also found applications in the biomedical field for vascular grafts, implants, and ophthalmic uses. alfa-chemistry.com
Recent research has delved into more specialized applications. For instance, studies have investigated the use of this compound in the synthesis of functional polymers with specific chemical groups, opening up possibilities for applications in areas like electronics and materials science. evitachem.comcollectionscanada.gc.ca Research has also explored the creation of block copolymers containing this compound, which can self-assemble into ordered nanostructures with potential uses in nanotechnology. evitachem.com Furthermore, the study of nanoconfined poly(this compound) films has revealed interesting phenomena, such as reductions in the glass transition temperature compared to the bulk material. evitachem.comaip.org
The versatility of this compound is further highlighted by its use in creating tapered multiblock copolymers with isoprene, which are promising as thermoplastic elastomers. acs.org Additionally, it has been used in the synthesis of plastic scintillators, materials that emit light upon exposure to ionizing radiation. researchgate.net The ongoing exploration of its reactivity and incorporation into novel polymer architectures ensures that this compound will remain a significant compound in the advancement of polymer and materials science.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H10 |
| Molecular Weight | 118.18 g/mol |
| Appearance | Clear colorless liquid |
| Odor | Aromatic |
| Boiling Point | 170-175 °C |
| Melting Point | -34.1 °C |
| Density | 0.897 g/mL at 25 °C |
| Flash Point | 46 °C (closed cup) |
| Solubility in Water | 89 mg/L at 25 °C |
| Refractive Index | 1.5420 at 20 °C/D |
Data sourced from multiple references. nih.govchemicalbook.comsigmaaldrich.com
Properties of Poly(this compound)
| Property | Value |
| Molecular Formula | [CH2CH(C6H4CH3)]n |
| Appearance | White granular crystalline powder |
| Density | 1.04 g/mL at 25 °C |
| Glass Transition Temperature (Tg) | 106 °C |
| Average Molecular Weight (Mw) | ~72,000 by GPC |
| Solubility | Insoluble in water; Soluble in benzene (B151609), MEK, THF |
Data sourced from multiple references. alfa-chemistry.comsigmaaldrich.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-methylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C | |
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Molecular Formula |
C9H10, Array | |
| Record name | P-METHYLSTYRENE | |
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| Record name | 4-VINYL TOLUENE | |
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Related CAS |
54193-24-7, 24936-41-2 | |
| Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |
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| Record name | Poly(p-methylstyrene) | |
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DSSTOX Substance ID |
DTXSID3020889 | |
| Record name | 4-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
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Physical Description |
P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | P-METHYLSTYRENE | |
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| Record name | Benzene, 1-ethenyl-4-methyl- | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Boiling Point |
172 °C, 173 °C | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Flash Point |
125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |
| Record name | P-METHYLSTYRENE | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Solubility |
In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Density |
0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | 4-VINYL TOLUENE | |
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Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Impurities |
3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |
| Record name | 4-Vinyltoluene | |
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Color/Form |
Liquid | |
CAS No. |
622-97-9, 1319-73-9 | |
| Record name | P-METHYLSTYRENE | |
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| Record name | p-Methylstyrene | |
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| Record name | 4-Vinyltoluene | |
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| Record name | Methylstyrene, mixed isomers | |
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| Record name | Benzene, 1-ethenyl-4-methyl- | |
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| Record name | 4-Methylstyrene | |
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| Record name | 4-methylstyrene | |
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| Record name | Methylstyrene, mixed isomers | |
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| Record name | 4-VINYLTOLUENE | |
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Melting Point |
-37.8 °C, -34 °C | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Synthesis and Reaction Methodologies of 4 Methylstyrene
Advanced Synthetic Routes to 4-Methylstyrene (B72717)
This compound, an aromatic hydrocarbon, is a significant monomer in the production of various polymers and a versatile intermediate in organic synthesis. evitachem.com Its synthesis can be achieved through several routes, including classic electrophilic aromatic substitution and modern catalytic methods, with a growing emphasis on green chemistry principles.
Toluene-Based Synthesis Pathways, including Electrophilic Aromatic Substitution (EAS) Methods
Toluene (B28343) serves as a primary starting material for the synthesis of this compound. One common approach involves the Friedel-Crafts acylation of toluene, an electrophilic aromatic substitution (EAS) reaction. In this method, toluene reacts with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, to form 4-methylacetophenone. This intermediate is then reduced to the corresponding alcohol, 1-(4-methylphenyl)ethanol, which is subsequently dehydrated to yield this compound.
Another toluene-based route is the catalytic dehydrogenation of ethyltoluene. This industrial process involves the alkylation of toluene with ethylene (B1197577) to produce a mixture of ethyltoluene isomers. The para-isomer is then separated and subjected to dehydrogenation over a catalyst, typically iron(III) oxide promoted with other metal oxides, at high temperatures to produce this compound.
Furthermore, high molecular weight terpolymers of isobutylene, isoprene (B109036), and p-methylstyrene have been synthesized using an initiator/coinitiator system of "H₂O"/AlCl₃ in methyl chloride at low temperatures. researchgate.net In these terpolymers, p-methylstyrene was found to be uniformly distributed in the polymer chains due to its similar reactivity to isobutylene. researchgate.net
Catalytic Approaches to this compound Production
Catalytic methods offer efficient and selective pathways to this compound. The polymerization of this compound has been reported using a half-metallocene type catalytic system. sigmaaldrich.com This system is composed of (trimethyl)pentamethylcyclopentadienyltitanium (Cp*TiMe₃), trioctylaluminum (B93873) (AlOct₃), and tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃]. sigmaaldrich.com
Palladium-catalyzed Heck coupling represents another significant catalytic method. sigmaaldrich.com This reaction involves the coupling of chlorobenzene (B131634) with this compound. sigmaaldrich.com Additionally, nickel complexes have been shown to catalyze the hydrosilylation of this compound with phenylsilane (B129415) (PhSiH₃). researchgate.net
The Prins reaction, a condensation of an alkene with an aldehyde, can also be employed. In a specific example, this compound reacts with formaldehyde (B43269) in an aqueous solution using an N-Methyl-2-pyrrolidonium-based heteropolyacid salt as a catalyst. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign processes. researchgate.net This includes the use of safer solvents, milder reaction conditions, and recyclable catalysts.
One example is the use of a natural Algerian montmorillonite (B579905) clay, Maghnite-Na⁺, as a solid ecological catalyst for the cationic polymerization of α-methylstyrene, a related compound. researchgate.net This approach avoids the use of hazardous and corrosive traditional catalysts.
In the context of reactions involving this compound, the Prins cyclization with formaldehyde has been carried out in an aqueous medium using a recyclable organic heteropolyacid salt catalyst, [NMP]₃PW. rsc.org This method eliminates the need for volatile organic solvents. Another green approach involves the use of lactic acid as a reaction medium for the reaction of this compound with formaldehyde and sesamol. rsc.org
Functionalization Reactions of this compound
The vinyl and methyl groups of this compound provide reactive sites for a variety of functionalization reactions, leading to the synthesis of diverse and valuable chemical compounds.
Epoxidation Reactions and Stereoselectivity
The epoxidation of the carbon-carbon double bond in this compound yields this compound oxide, a valuable intermediate. Biocatalytic methods have been explored for this transformation. While some biocatalysts, like recombinant Agrocybe aegerita peroxygenase (rAaeUPO), convert most styrene (B11656) derivatives non-stereoselectively, they can exhibit high stereoselectivity with specific substrates. nih.gov For instance, the epoxidation of cis-β-methylstyrene with chloroperoxidase results in the stereoselective formation of one of the two possible enantiomeric cis-epoxides with high enantiomeric excess. google.com
The stereoselectivity of epoxidation can be influenced by the catalyst and reaction conditions. For example, manganese(II) and manganese(III) complexes with bidentate ligands have been synthesized and studied for their catalytic activity in epoxidation reactions. researchgate.net The use of different catalysts, such as those derived from glucose and galactose, can lead to an inversion of stereoselectivity in the epoxidation of various olefins. rsc.org
In some cases, the primary oxidation of this compound can occur at the methyl group rather than the vinyl group. For example, oxidation by certain biocatalysts can lead to the formation of 4-vinylbenzylalcohol, with only small amounts of this compound epoxide being produced. researchgate.net
Decarbonylative Alkylative Esterification of Styrene Derivatives, including this compound
A cobalt-catalyzed three-component decarbonylative alkylative esterification of styrene derivatives, including this compound, has been developed. rsc.org This reaction couples the styrene derivative with an aliphatic aldehyde and iodobenzene (B50100) diacetate to produce chain-elongated acetates. rsc.org For example, the reaction of this compound with isobutyraldehyde (B47883) and iodobenzene diacetate yields 2-methyl-1-(p-tolyl)propyl acetate (B1210297). This process involves the decarbonylation of the aldehyde to generate an alkyl radical, which then adds to the styrene. rsc.org
Another related transformation is the decarboxylative radical coupling of carboxylic acids and acyl imidazoles. In a model system, the reaction of a carboxylic acid, an acyl imidazole, and this compound resulted in the exclusive formation of a three-component coupling ketone product with high regioselectivity. nih.gov This selectivity is attributed to the preferential formation of a benzyl (B1604629) radical stabilized by the aryl ring. nih.gov
Dimerization and Cyclobutanation Pathways of Styrenes
The dimerization and cyclobutanation of styrenes, including this compound, represent significant transformations in organic synthesis, yielding structurally diverse cyclobutane (B1203170) derivatives. nih.govtum.de These reactions can proceed through various mechanisms, notably through radical cation intermediates, often initiated by single-electron transfer (SET). nih.govrsc.org The formation of cyclobutanes is a key structural motif found in numerous natural products and biologically active molecules. nih.gov
Single-electron transfer (SET) from a neutral substrate's π-bond is a crucial step in initiating the dimerization of styrenes. rsc.org This process, which creates a "hole" in the system, can be facilitated by transition metals, organic photoredox catalysts, or organic oxidants. nih.govrsc.org The resulting radical cation is a highly reactive intermediate that can engage in various synthetic transformations, including the otherwise thermally disallowed [2+2] cycloaddition of alkenes. nih.govrsc.org
The catalytic cycle for the dimerization of styrenes typically involves three main steps:
Initiation: An alkene is oxidized to a radical cation. rsc.org
Propagation: The radical cation attacks a neutral alkene molecule to form a radical cationic cyclobutane. rsc.org
Termination: The radical cationic cyclobutane is reduced to its neutral form. rsc.org
The use of visible light photoredox catalysis has emerged as a powerful method for generating radical ion intermediates from organic molecules through single-electron-transfer processes. princeton.edu This approach offers access to reactivity patterns that are distinct from those of the ground or excited states of the molecules. princeton.edu For instance, the dimerization of α-methylstyrene can be achieved using a bimetallic Ru/Pd complex under photoredox conditions. princeton.edu
The stereochemistry of the resulting cyclobutane products in dimerization reactions is influenced by several factors, including the geometry of the starting alkenes and the reaction conditions. rsc.org Computational studies, using density functional theory (DFT), have provided detailed insights into the mechanisms and stereoselectivity of these reactions. rsc.orgrsc.org
For the heterodimerization of anethole (B165797) and β-methylstyrene, it has been shown that reactions between two trans-alkenes preferentially form the all-trans adduct. rsc.orgrsc.org This outcome is a result of a kinetic preference for anti-addition, which is further supported by the thermodynamic stability of the all-trans product at ambient temperatures. rsc.orgrsc.org Conversely, reactions involving a trans-alkene and a cis-alkene tend to favor syn-addition. rsc.orgrsc.org
In the case of 4-methoxystyrene (B147599) homodimerization, a stepwise mechanism is proposed where the cis-adduct is kinetically favored, while the trans-adduct is the thermodynamically more stable product. rsc.org The stereochemical outcome can also be influenced by the solvent. Hexafluoroisopropanol (HFIP) has been found to be a superior solvent to acetonitrile, as it can stabilize both the reduced form of the initiator and the radical cationic intermediates along the reaction pathway. rsc.orgrsc.org
The formation of radical cations is central to the dimerization and cyclobutanation of styrenes. nih.govrsc.org These intermediates are typically generated through the oxidation of the C=C π-bond. nih.govrsc.org Experimental evidence, such as extractive electrospray ionization mass spectrometry, has supported the existence of distonic radical cationic intermediates in a stepwise mechanism. rsc.org
The rotational dynamics around the newly formed C-C single bond in the acyclic radical cation intermediate play a critical role in determining the final stereochemistry of the cyclobutane product. rsc.org Free rotation about C-C single bonds in radical cationic systems is known to be relatively facile. rsc.org
In the reaction between a trans-anethole radical cation and trans-β-methylstyrene, the activation barrier for the second C-C bond formation is significantly lower than the barrier for rotation. rsc.org This leads to the formation of a single product with retained stereochemistry. rsc.org However, in the reaction between trans-anethole and cis-β-methylstyrene, the energy barriers for C-C bond formation are higher, making rotation competitive with ring-closure. rsc.orgrsc.org This can result in the formation of products that would typically arise from the reaction of two trans-alkenes, leading to a loss of complete stereochemical transfer. rsc.org The lifetime of these acyclic intermediates can be on the order of several hundred femtoseconds, and in some cases, longer lifetimes can lead to a loss of alkene stereochemistry. acs.org
Stereochemical Outcomes of Dimerization
Heck Coupling Reactions involving this compound
The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst. nih.gov this compound is a viable substrate for Heck coupling reactions with various aryl halides. chemdad.com
Nickel-catalyzed Mizoroki-Heck cross-coupling reactions of this compound with aryl iodides and bromides have been reported. These reactions, which can be performed in the absence of an inert atmosphere, show that aryl iodides are generally more reactive than aryl bromides. The reaction yields can be moderate to excellent, with electron-donating groups on the aryl halide generally leading to smooth conversions.
Palladium-catalyzed reductive Heck reactions of this compound with aryl bromides have also been developed. rsc.org These reactions are influenced by the choice of the palladium catalyst, base, and solvent. Strong bases like potassium hydroxide (B78521) are crucial for selectivity. rsc.org The use of specific bidentate iminopyridyl ligands on the palladium catalyst has been shown to promote the transformation effectively. rsc.org
Below is a table summarizing the yields of (E)-1-Methyl-4-styrylbenzene from the Heck coupling of various aryl halides with this compound.
| Aryl Halide | Catalyst System | Solvent | Base | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Pd(OAc)₂ | DMF | Et₃N | 22 | mdpi.com |
| 4-Bromotoluene | [PdCImPy] | i-PrOH | KOH | 87 | rsc.org |
| 1-Bromo-4-methoxybenzene | [PdCImPy] | i-PrOH | KOH | 71 | rsc.org |
| 1-Bromo-4-chlorobenzene | [PdCImPy*] | i-PrOH | KOH | 79 | rsc.org |
This table is for illustrative purposes and specific reaction conditions may vary.
Polymerization Science of 4 Methylstyrene
Homopolymerization of 4-Methylstyrene (B72717)
The synthesis of poly(this compound) is achieved through the homopolymerization of the this compound monomer. This process can be initiated through various mechanisms, including anionic, cationic, and free radical polymerization, each influencing the resulting polymer's properties.
Living anionic polymerization is a method used for synthesizing poly(this compound). polymersource.capolymersource.ca This technique allows for the creation of polymers with a controlled molecular weight and a narrow molecular weight distribution, as indicated by a low polydispersity index (PDI). polymersource.ca The process is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C. polymersource.capolymersource.ca
The kinetics of the anionic homopolymerization of this compound in cyclohexane, initiated by n-butyllithium, have been studied. researchgate.net The apparent propagation coefficients can be calculated from these kinetic studies. researchgate.net Characterization of the resulting poly(this compound), including its molecular weight and PDI, is typically performed using size exclusion chromatography (SEC). polymersource.capolymersource.ca The polymer exhibits solubility in solvents like DMF, THF, toluene (B28343), and CHCl3, while it precipitates in methanol, ethanol, water, and hexanes. polymersource.capolymersource.ca
The mechanism for the anionic polymerization of a vinyl monomer involves initiation and propagation steps. semanticscholar.org In this process, one initiator molecule generates one polymer chain, and the final product retains an active anionic chain end after all the monomer has been consumed. semanticscholar.org Aromatic radical anions, such as sodium naphthalene, can initiate the polymerization of monomers like styrene (B11656) by transferring an electron to form a monomer radical anion. semanticscholar.org
A study on the anionic polymerization of 4-cyano-α-methylstyrene in THF using (diphenylmethyl)potassium as an initiator revealed that the polymerization is a reversible equilibrium process. acs.org The thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of polymerization, as well as the ceiling temperature (Tc), were determined. acs.org At temperatures ranging from -30 to -78 °C, the resulting polymers had narrow molecular weight distributions (Mw/Mn < 1.1) and controlled molecular weights. acs.org
Table 1: Anionic Polymerization of this compound - Sample Data
| Sample ID | Mn x 10³ (g/mol) | PDI | Reference |
|---|---|---|---|
| P19647-4MeS | 65.0 | 1.02 | polymersource.ca |
| P1336-4MeS | 0.8 | 1.13 | polymersource.ca |
Cationic polymerization is a viable method for polymerizing this compound, a well-known derivative of styrene. mdpi.com This process can be initiated by various systems, including those based on Lewis acids. mdpi.com
The stereospecific cationic polymerization of p-methylstyrene can be achieved using initiating systems like H2O/AlCl3/triphenylamine (TPA) or triethylamine (B128534) (TEA) in mixed solvents. csmres.co.uk This method can produce high molecular weight polymers with isotactic-rich segments. csmres.co.uk The resulting isotactic-rich poly(p-methylstyrene) is capable of forming crystal morphology. csmres.co.uk The propagation mechanism is believed to occur through a dominant back-side attack and insertion of the monomer from the growing ion-paired species. csmres.co.uk The stereochemical course of this propagation is influenced by the tightness of these growing ion-paired species and the steric hindrance in the counteranion. csmres.co.uk Another catalytic system, dichloro[1,4-dithiabutanediyl-2,20-bis(4,6-di-tert-butyl-phenoxy)] titanium activated by methylaluminoxane, has been used for the isospecific coordination polymerization of p-methylstyrene. researchgate.net
A notable catalytic system for the cationic polymerization of α-methylstyrene (a related compound) is Maghnite-Na, a sodium-exchanged montmorillonite (B579905) clay from Algeria. bcrec.idorientjchem.org This solid catalyst has been shown to be effective for the cationic polymerization of various vinylic and heterocyclic monomers. kemdikbud.go.id The polymerization of α-methylstyrene using Maghnite-Na can be carried out in bulk or in solution at 0°C. bcrec.idorientjchem.org The rate of this polymerization has been found to be first order with respect to the monomer concentration. bcrec.id The proposed mechanism involves the initiation of polymerization by cations on the surface of the Maghnite-Na sheets, followed by conventional propagation and termination steps. orientjchem.org Termination occurs via proton transfer to the monomer or the initiator. semanticscholar.org
Other initiating systems for the cationic polymerization of p-methylstyrene include the 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) system, which has been studied in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]). mdpi.com This ionic liquid environment was found to be favorable for the polarization of the initiator and monomer, leading to a more controlled polymerization process. mdpi.com
For a long time, isotactic poly(p-methylstyrene) (iPpMS) was thought to be non-crystallizable. researchgate.net However, dendritic crystals of iPpMS have been successfully generated from dilute solutions by carefully controlling the solvent evaporation rate. researchgate.net The morphology of these crystals has been studied using optical microscopy and atomic force microscopy. researchgate.net In situ heating of these dendritic crystals has allowed for the measurement of their melting temperature. researchgate.net Additionally, a vapor annealing process has been used to create multilamellar crystals, enabling the characterization of the spacing and orientation of the crystalline lamellae through small-angle X-ray scattering. researchgate.net
The incorporation of 3-methylstyrene (B89682) or this compound as a comonomer into syndiotactic polystyrene affects its crystallization behavior, influencing the formation of α versus β crystal phases. evitachem.com
Free radical polymerization is another method for synthesizing poly(this compound). Studies have investigated the thermally initiated polymerization of this compound using alkylperoxide in combination with cobalt and tertiary amine catalysts. researchgate.net The addition of cobalt salts facilitates the initiation of polymerization at lower temperatures. researchgate.net The kinetics of this polymerization process have been explored using different cobalt complexes, with the initiation step involving the conversion of cobalt(II) to cobalt(III). researchgate.net The rate of conversion follows Arrhenius kinetics at low temperatures, while at higher temperatures, gelation effects and catalyst inhibition become more influential. researchgate.net
The kinetics of the bulk thermal polymerization of a mixture of meta- and para-methyl styrene isomers have been studied in the temperature range of 80-140°C. ippi.ac.ir The experimental results showed good agreement with theoretical models, particularly a third-order thermal initiation model. ippi.ac.ir It was also observed that the gel effect had a more significant impact on the average molecular weight than monomer transfer. ippi.ac.ir
The synthesis of copolymers of this compound can also be achieved through free radical polymerization. aip.org For instance, copolymers of this compound and 2-ethylhexyl acrylate (B77674) have been synthesized via batch bulk free radical polymerization using benzoyl peroxide (BPO) as an initiator. aip.org
Free Radical Polymerization of this compound
Redox-Initiated Free Radical Polymerization
Redox-initiated free radical polymerization offers a method for polymerizing this compound at lower temperatures compared to thermally initiated processes. researchgate.net This technique involves a redox reaction between an oxidizing and a reducing agent, which generates free radicals to initiate polymerization. rsc.org This method can enhance initiator efficiency by avoiding cage termination processes, where radicals recombine before they can initiate a polymer chain. rsc.org
The kinetics of this redox-initiated polymerization have been studied using techniques such as differential scanning calorimetry (DSC) and vibrating probe rheological measurements. researchgate.net At low temperatures, the rate of conversion follows simple Arrhenius kinetics. However, at higher temperatures, the polymerization process is affected by gelation and catalyst inhibition. researchgate.net
Kinetics and Mechanism of Free Radical Polymerization, including Ceiling Temperature Considerations
The free radical polymerization of this compound follows the classical mechanism of initiation, propagation, and termination. evitachem.comacs.org An initiator generates free radicals that react with a this compound monomer to start a polymer chain. This chain then propagates by adding more monomer units. evitachem.com
A critical factor in the polymerization of some monomers, including α-methylstyrene, a close relative of this compound, is the ceiling temperature (Tc). reddit.comwmich.edu The ceiling temperature is the temperature at which the rate of polymerization equals the rate of depolymerization. reddit.comwmich.edu Above this temperature, the formation of a high polymer is thermodynamically unfavorable. reddit.comuc.edu For α-methylstyrene, the ceiling temperature is relatively low, which has made it a model system for studying reversible polymerization. wmich.edu While the specific ceiling temperature for this compound under various conditions is a subject of detailed study, the principle remains relevant to its polymerization kinetics.
The kinetics of polymerization are influenced by factors such as monomer concentration, initiator concentration, temperature, and pressure. rsc.orgevitachem.com Kinetic studies can determine key parameters like the propagation rate constant (kp), which for poly(this compound) has been reported to be approximately 0.51 L mol⁻¹ s⁻¹ under specific controlled conditions, indicating a relatively fast polymerization process. evitachem.com
Influence of Pressure on Polymerization Kinetics
High pressure can significantly influence the kinetics of polymerization. For α-methylstyrene, an increase in pressure has been shown to result in a large increase in the ratio of the propagation rate constant to the termination rate constant (kp/kt). kyoto-u.ac.jp This indicates that higher pressures favor the propagation step over termination, leading to higher molecular weight polymers. kyoto-u.ac.jp Pressure also affects the ceiling temperature; for α-methylstyrene, a linear relationship has been observed between the logarithm of the ceiling temperature and pressure. kyoto-u.ac.jp This means that at higher pressures, polymerization can occur at higher temperatures. kyoto-u.ac.jp
Role of Initiators and Catalysts in Free Radical Polymerization
The choice of initiator is crucial in free radical polymerization as it determines how the initial free radicals are generated. rsc.org Initiators can be broadly categorized as thermal initiators, which decompose upon heating, or photoinitiators, which generate radicals upon exposure to light. rsc.org For this compound, various initiator systems have been explored.
In redox-initiated systems, as previously discussed, a combination of an oxidizing agent (like an alkylperoxide) and a reducing agent (like a cobalt salt) serves as the initiator. researchgate.net Other systems, such as those used in Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization, employ a transition metal complex (e.g., an iron-based catalyst) in conjunction with an alkyl halide initiator. mdpi.comacs.org For instance, the iron-based AGET (Activators Generated by Electron Transfer) ATRP of this compound has been investigated using an initiator like PEBr, a FeBr₃/tributylamine catalyst, and Sn(EH)₂ as a reducing agent. mdpi.com
Enzyme-mediated free radical polymerization has also been demonstrated for styrene derivatives like this compound. nih.gov Horseradish peroxidase, in the presence of hydrogen peroxide and an initiator like a β-diketone, can catalyze the polymerization. nih.gov
The following table summarizes some initiator and catalyst systems used in the free radical polymerization of this compound and related styrenic monomers.
| Polymerization Method | Initiator/Catalyst System | Monomer(s) | Key Findings |
| Redox-Initiated Free Radical Polymerization | Alkylperoxide / Cobalt salts / Tertiary amine | This compound | Facile low-temperature initiation; Co(III) complex more effective than Co(II). researchgate.net |
| AGET ATRP | PEBr / FeBr₃ / Tributylamine / Sn(EH)₂ | This compound | Enables the synthesis of well-defined polymers. mdpi.com |
| Enzyme-Mediated Free Radical Polymerization | Horseradish peroxidase / H₂O₂ / β-diketones | Styrene, this compound | Successful polymerization at ambient temperatures. nih.gov |
Copolymerization Strategies Involving this compound
Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create materials with tailored properties. This compound is a valuable comonomer in the synthesis of various copolymers, particularly thermoplastic elastomers.
Synthesis of Copolymers with Controlled Architectures
Controlled polymerization techniques, such as living anionic polymerization and controlled radical polymerization (e.g., ATRP and RAFT), are instrumental in synthesizing copolymers with well-defined and controlled architectures. tandfonline.comsigmaaldrich.com These methods allow for precise control over molecular weight, molecular weight distribution, and block sequence, enabling the creation of block copolymers, graft copolymers, and other complex structures. acs.orgtandfonline.com
For example, a tandem anionic-radical approach has been used to create hypergrafted poly[4-(N,N-diphenylamino)methylstyrene]. tandfonline.comtandfonline.com In this strategy, linear polymers with pendant radical initiators are first synthesized via anionic polymerization. tandfonline.com These macroinitiators are then used to initiate the self-condensing vinyl polymerization of an inimer, resulting in a hypergrafted structure. tandfonline.comtandfonline.com
Tapered Multiblock Copolymers with Isoprene (B109036) and this compound
A significant area of research involves the synthesis of tapered multiblock copolymers of isoprene and this compound. These materials are of interest as thermoplastic elastomers. The synthesis often utilizes living anionic copolymerization in a nonpolar solvent like cyclohexane. acs.orgnih.gov This method takes advantage of the highly disparate reactivity ratios of isoprene (r_I = 25.4) and this compound (r_4MS = 0.007). acs.orgnih.gov
Due to this large difference in reactivity, when a mixture of the two monomers is added to a living polymer chain end, the isoprene is preferentially incorporated, followed by the this compound, creating a tapered block structure in a single step. acs.orgnih.gov By repetitively adding a mixture of isoprene and this compound, linear alternating multiblock copolymers of the (AB)n type can be synthesized in a rapid and scalable manner. nih.govuni-mainz.de This strategy has been used to create copolymers with up to 10 blocks and high molecular weights (up to 400 kg/mol ) while maintaining narrow molecular weight distributions. nih.govuni-mainz.de
These tapered multiblock copolymers exhibit nanophase separation due to the incompatibility of the polyisoprene (soft segment) and poly(this compound) (hard segment) blocks, leading to distinct glass transitions for each component. nih.govuni-mainz.de Mechanical testing of these materials has revealed exceptional toughness and high elongations at break, sometimes exceeding 1000%. uni-mainz.dekaust.edu.sa The thermomechanical properties and self-assembly behavior are influenced by the length of the tapered interface, the total molecular weight, and the number of blocks. acs.orgresearchgate.net
The table below presents data on tapered multiblock copolymers of isoprene and this compound.
| Copolymer Architecture | Molecular Weight ( kg/mol ) | Number of Blocks (n) | Elongation at Break (%) | Key Feature |
| Tapered Multiblock | ~80 | 2-10 | - | Forms ordered phases. uni-mainz.de |
| Tapered Multiblock | ~240 | 2-10 | Up to 1150 | Extraordinary toughness. nih.govuni-mainz.de |
| Tapered Multiblock | ~400 | 2-10 | - | Weakly ordered structures for higher block numbers. uni-mainz.de |
Reactivity Ratios and Monomer Incorporation Dynamics
The behavior of this compound in copolymerization is significantly influenced by its reactivity ratios with other monomers. In the statistical living anionic copolymerization with isoprene in cyclohexane, the reactivity ratios are vastly different, with rIsoprene = 25.4 and rthis compound = 0.007. acs.orgacs.org This disparity indicates that isoprene is much more readily incorporated into the polymer chain, leading to a block-like tapered copolymer structure even when the monomers are introduced as a mixture. acs.org The synthesis of tapered multiblock copolymers of isoprene and this compound is based on these distinct reactivity ratios. acs.org
Similarly, in copolymerization with ethylene (B1197577) catalyzed by a scandium catalyst, the reactivity ratios were found to be rEthylene = 14.7 and rstyrene derivative = 0.0036, further demonstrating the preferential incorporation of the comonomer over the styrene derivative. rsc.org
The table below summarizes the reactivity ratios for this compound with different comonomers.
| Comonomer | rthis compound | rComonomer | Polymerization System |
| Isoprene | 0.007 | 25.4 | Anionic Copolymerization |
| Ethylene | 0.0036 | 14.7 | Scandium-catalyzed Copolymerization |
Influence of Tapered Interface on Self-Assembly and Thermomechanical Properties
Tapered interfaces in multiblock copolymers of isoprene and this compound play a crucial role in their self-assembly and thermomechanical properties. acs.orgresearchgate.net These copolymers are synthesized via statistical living anionic copolymerization of a monomer mixture. acs.org The resulting tapered structure, a consequence of the differing reactivity ratios, influences the miscibility of the polymer segments. acs.org This miscibility is not solely governed by reactivity ratios but also by the interaction parameter, the width of the tapered interface, the number of blocks, and the total molecular weight. acs.org
The thermomechanical properties are investigated using techniques like differential scanning calorimetry, rheology, and tensile testing. acs.orgresearchgate.net Research on tapered multiblock copolymers with varying molecular weights and block numbers has shown that these structural features significantly affect their mechanical properties. acs.org For instance, an increase in the number of blocks in tapered multiblock copolymers of poly(this compound) and isoprene leads to a higher plateau modulus, attributed to the bridged configuration of the chains. kaust.edu.sa Tensile tests have demonstrated a notable enhancement in the strain at break and toughness, which can be fine-tuned by adjusting the molecular weight and number of blocks. acs.org The domain spacing in these copolymers scales with the number of blocks and the molecular weight, indicating chain stretching and non-ideal configurations. acs.org
Copolymers with Alkyl Methacrylates for Oxidative Stability
Copolymerizing this compound with alkyl methacrylates, such as methyl methacrylate (B99206), n-butyl methacrylate, and dodecyl methacrylate, can enhance the oxidative stability of the resulting polymer. collectionscanada.gc.ca This increased resistance to oxidative backbone cleavage is attributed to the steric hindrance provided by the α-methyl group of the comonomer. collectionscanada.gc.ca The extent of this protection depends on the content and sequence of the α-methyl comonomer in the copolymer. collectionscanada.gc.ca
Studies have shown that the length of the alkyl group in the alkyl methacrylate also influences the rate of oxidation. collectionscanada.gc.ca Longer alkyl groups appear to block the catalyst from attacking the methyl groups on the this compound units more effectively, thus slowing down the oxidation process. collectionscanada.gc.ca
The following table shows the effect of the alkyl chain length of the alkyl methacrylate comonomer on the oxidation yield of this compound copolymers.
| Alkyl Methacrylate Comonomer | Oxidation Yield (after 7 hours) |
| Methyl Methacrylate (MMA) | Higher |
| n-Butyl Methacrylate (BMA) | Intermediate |
| Dodecyl Methacrylate (DMA) | Lower |
Block Copolymers for Biomedical Applications (e.g., with Methyl Methacrylate and Alpha-Methylstyrene)
Block copolymers containing this compound are being explored for various applications, including those in the biomedical field. alfa-chemistry.com For instance, block copolymers of methyl methacrylate (MMA) and alpha-methylstyrene (B127712) (α-MS) have been synthesized with potential biomedical applications in mind. bcrec.id The synthesis of these copolymers can be achieved through methods like cationic copolymerization. bcrec.id Poly(this compound) itself is utilized in biomedical applications such as vascular grafts, implants, and ophthalmic applications. alfa-chemistry.com
Random Copolymers for Modifying Glass Transition and Fragility Confinement Effects
The incorporation of comonomers into this compound-based polymers can significantly alter their properties, particularly the glass transition temperature (Tg) and fragility under nanoconfinement.
Research has shown that incorporating a small amount, as low as 3 mol%, of 2-ethylhexyl acrylate (EHA) as a comonomer in a this compound-based random copolymer can eliminate the substantial Tg-confinement effect observed in thin films of poly(this compound) [P(4-MS)]. aip.orgnih.gov Nanoconfined P(4-MS) films typically exhibit a significant reduction in Tg compared to the bulk material. aip.orgnih.govresearchgate.netresearchgate.netresearchgate.net For example, a 15-nm-thick P(4-MS) film on a silicon substrate shows a Tg reduction of 15 °C. aip.orgnih.govresearchgate.netresearchgate.net
The introduction of EHA is hypothesized to prevent the free surface from disturbing the chain packing and the cooperative mobility associated with the glass transition, possibly due to the interdigitation of the ethylhexyl groups. aip.orgnih.gov This effect appears to be specific to EHA, as copolymers with similar levels of 2-ethylhexyl methacrylate (EHMA) still exhibit Tg-confinement effects. aip.orgnih.govresearchgate.netresearchgate.net
In addition to the Tg-confinement effect, P(4-MS) films also exhibit a fragility-confinement effect, where the fragility (a measure of how rapidly the dynamics of a material slow down as it approaches Tg) decreases significantly in thin films. aip.orgnih.govresearchgate.netresearchgate.netresearchgate.net Specifically, the fragility of P(4-MS) decreases by about 60% when going from a bulk sample to a 20-nm-thick film. aip.orgnih.govresearchgate.netresearchgate.net
The incorporation of 3 mol% EHA into the this compound copolymer not only eliminates the Tg-confinement effect but also the fragility-confinement effect. aip.orgnih.gov This suggests a strong correlation between the two phenomena. digitellinc.com The ability to eliminate these confinement effects through the simple incorporation of a small amount of a specific comonomer is advantageous for applications where consistent polymer properties are required regardless of film thickness. aip.orgnih.gov
The table below summarizes the confinement effects in P(4-MS) and its copolymer with EHA.
| Polymer | Film Thickness | Tg Reduction (Tg,bulk - Tg,film) | Fragility Reduction |
| P(4-MS) | 15 nm | 15 °C | - |
| P(4-MS) | 20 nm | - | ~60% |
| 97/3 P(4-MS/EHA) | Nanoconfined | Eliminated | Eliminated |
Impact of Comonomer Incorporation (e.g., 2-ethylhexyl acrylate) on Polymer Film Properties
Post-Polymerization Functionalization of Poly(this compound)
Post-polymerization functionalization is a key strategy for introducing a variety of chemical functionalities onto the poly(this compound) backbone, enabling the creation of materials with tailored properties. This approach allows for the modification of the polymer after its initial synthesis, providing a versatile route to a wide range of functional polymers. collectionscanada.gc.cawiley-vch.de
The methyl group at the para-position of the styrene unit in poly(this compound) serves as a reactive site for selective oxidation, allowing for the introduction of various functional groups. This transformation is a valuable tool for creating functional polymers with applications in areas such as imaging materials and specialty resins. collectionscanada.gc.camcmaster.ca
Novel methods have been developed for the single-step oxidation of poly(this compound) to introduce aldehyde, carboxylic acid, and acetoxymethyl groups. collectionscanada.gc.ca The oxidation can be achieved using reagents like cerium(IV) and cobalt(III) complexes in glacial acetic acid. acs.org These reactions proceed through the formation of intermediate polymeric benzyl (B1604629) cations, which then react with nucleophiles present in the reaction mixture. acs.org For example, reaction with acetic acid yields polymeric benzyl acetates. acs.org
One reported method involves the use of cobalt(II) acetate (B1210297) bromide and dioxygen or air to selectively oxidize the 4-methyl groups. collectionscanada.gc.ca This process is analogous to the industrial oxidation of alkylbenzenes and proceeds via benzyl radical intermediates that react with oxygen to form peroxy radicals, which then decompose to produce aldehydes and carboxylic acids. collectionscanada.gc.ca Research has shown that up to 10% of the methyl groups can be oxidized to aldehydes with minimal change in the polymer's molecular weight, demonstrating the feasibility of using air as a safer alternative to pure oxygen for larger-scale reactions. collectionscanada.gc.ca
Another approach utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) under oxygen. collectionscanada.gc.ca The reaction conditions, including the ratio of oxidant to polymer, solvent, temperature, and reaction time, significantly influence the extent of functionalization. collectionscanada.gc.ca For instance, in a typical experiment, poly(this compound) is dissolved in a mixture of acetic acid and benzene (B151609), and the oxidant is added. The reaction mixture is then heated, and the functionalized polymer is isolated by precipitation. collectionscanada.gc.ca
The introduction of acetoxymethyl groups can be accomplished through the displacement of other groups. For example, trichloroacetoxy groups on the polymer can be displaced by acetoxy groups by refluxing the polymer in a mixture of glacial acetic acid and xylene with a sulfuric acid catalyst. collectionscanada.gc.ca Conversely, acetoxy groups can be converted to trichloroacetoxy groups by heating the polymer with an excess of trichloroacetic acid. collectionscanada.gc.ca
The table below summarizes the outcomes of selective oxidation of poly(this compound) under different conditions.
| Oxidant System | Functional Groups Introduced | Key Findings |
| Cobalt(II) acetate bromide / O₂ or Air | Aldehyde, Carboxylic acid | Proceeds via benzyl radicals; air can be used instead of pure oxygen. collectionscanada.gc.ca |
| Ceric Ammonium Nitrate / O₂ | Aldehyde, Carboxylic acid | Molecular weight decreases with increased reaction time. collectionscanada.gc.ca |
| Cerium(IV) and Cobalt(III) complexes | Benzyl acetates, Benzyl trichloroacetates, Benzyl nitrates | Proceeds via polymeric benzyl cations; functionalization between 10-45%. acs.org |
A significant challenge during the oxidation of poly(this compound) is the undesirable cleavage of the polymer backbone, which leads to a reduction in molecular weight and a broadening of the molecular weight distribution. collectionscanada.gc.cakpi.ua This degradation can compromise the mechanical and physical properties of the resulting functionalized polymer.
Backbone cleavage is a common feature in oxidation reactions, particularly those employing strong oxidizing agents like ceric(IV) under oxygen or nitrogen. collectionscanada.gc.ca For instance, in oxidations using the ceric ammonium nitrate/oxygen system, the molecular weight of the polymer can be halved within a couple of hours. collectionscanada.gc.ca The mechanism of degradation is thought to involve the oxidation of the polymer backbone itself. collectionscanada.gc.ca
Several strategies have been developed to minimize this backbone scission. One effective approach is the copolymerization of this compound with other monomers, such as alkyl methacrylates (e.g., methyl methacrylate, n-butyl methacrylate, dodecyl methacrylate) or α-methylstyrene. collectionscanada.gc.camdpi.com The presence of these comonomers, particularly those with α-methyl groups, imparts resistance to oxidative backbone cleavage. collectionscanada.gc.ca This resistance is attributed to the steric hindrance provided by the α-methyl group, which protects the polymer backbone from oxidative attack. collectionscanada.gc.ca The extent of this protective effect is dependent on the content and sequence distribution of the α-methyl comonomer within the copolymer. collectionscanada.gc.ca
Another strategy involves careful control of the reaction conditions. For example, in phase-transfer-catalyzed chlorination reactions, which can be considered a form of oxidative functionalization, minimizing backbone cleavage can be achieved by maintaining an aqueous phase pH of 8.5 and using a chloroform-rich organic phase. kpi.ua In contrast, using a dichloromethane-rich organic phase leads to significant chain scission. kpi.ua
The following table outlines strategies to mitigate backbone cleavage during the oxidation of poly(this compound).
| Strategy | Description | Mechanism of Protection |
| Copolymerization | Incorporating comonomers like alkyl methacrylates or α-methylstyrene. collectionscanada.gc.ca | The α-methyl group of the comonomer provides steric hindrance, protecting the main chain from oxidative attack. collectionscanada.gc.ca |
| Control of Reaction Conditions | Adjusting parameters such as pH and solvent composition in certain oxidation systems. kpi.ua | Optimizing conditions can favor the desired side-chain reaction over backbone degradation. kpi.ua |
The functionalized side chains of poly(this compound) can serve as anchor points for the attachment of more complex and functional molecules, such as boron subphthalocyanine (B1262678) (BsubPc). figshare.comsquarespace.com BsubPcs are of interest for their unique optoelectronic properties, making them suitable for applications in organic electronics like organic light-emitting diodes and solar cells. figshare.comadvancedsciencenews.com
A successful method for incorporating BsubPc into a polymer involves a post-polymerization functionalization approach. figshare.comresearchgate.net This strategy is often preferred because direct polymerization of a BsubPc-containing monomer can be challenging. squarespace.com The process typically begins with the synthesis of a precursor copolymer. For example, this compound can be copolymerized with 4-acetoxystyrene (B54282) via nitroxide-mediated polymerization to form poly(this compound)-co-poly(4-acetoxystyrene). figshare.com
Following the initial polymerization, the acetoxy groups on the copolymer are deacetylated to yield hydroxyl groups. figshare.com These hydroxyl groups then serve as reactive sites for the subsequent attachment of the BsubPc moiety. figshare.com The final step involves a phenoxylation reaction with a bromo boron subphthalocyanine (Br-BsubPc), which couples the BsubPc to the polymer side chain, resulting in the desired poly(this compound)-co-poly(phenoxy boron subphthalocyanine). figshare.comacs.org
An alternative approach involves the copolymerization of styrene with acrylic acid, followed by the coupling of BsubPc to the carboxylic acid groups of the acrylic acid units. advancedsciencenews.com This method also relies on a post-polymerization modification to attach the BsubPc moiety. advancedsciencenews.com
The table below details the synthetic route for incorporating Boron Subphthalocyanine into a poly(this compound) copolymer.
| Step | Description | Reagents/Conditions | Resulting Polymer |
| 1. Copolymerization | Nitroxide-mediated copolymerization of this compound and 4-acetoxystyrene. figshare.com | Initiator (e.g., BPO), Stable Free Radical (e.g., TEMPO), 125 °C. squarespace.com | Poly(this compound)-co-poly(4-acetoxystyrene). figshare.com |
| 2. Deprotection | Deacetylation of the acetoxy groups to hydroxyl groups. figshare.com | Hydrazine hydrate. nih.gov | Poly(this compound)-co-poly(4-vinylphenol). squarespace.com |
| 3. Coupling | Phenoxylation reaction with bromo boron subphthalocyanine. figshare.com | Bromo boron subphthalocyanine (Br-BsubPc). squarespace.com | Poly(this compound)-co-poly(phenoxy boron subphthalocyanine). figshare.com |
Degradation and Stability of Poly 4 Methylstyrene
Oxidative Degradation Mechanisms
The oxidation of poly(4-methylstyrene) often results in a decrease in the molecular weight of the polymer. collectionscanada.gc.ca Mechanisms for the degradation of poly(this compound) have been proposed, involving agents such as ceric (IV) and occurring in both oxygen and nitrogen atmospheres. collectionscanada.gc.ca
Studies have investigated the degradation of poly(this compound) initiated by ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN). collectionscanada.gc.ca The mechanisms of this degradation have been proposed for reactions occurring under both oxygen and nitrogen. collectionscanada.gc.camcmaster.ca A common result of these oxidation processes is a reduction in the molecular weight of the polymer. collectionscanada.gc.ca
In the presence of cobalt (III) acetate-lithium chloride under a nitrogen atmosphere, the methyl groups of the This compound (B72717) units are selectively oxidized to chloromethyl groups. collectionscanada.gc.ca The initiation of polymerization of this compound can be achieved at low temperatures using a redox reaction between a cobalt complex and an alkyl peroxide. researchgate.net The process is sensitive to the amount of available oxygen during the initiation phase. researchgate.net The initiation step involves the conversion of cobalt (II) to cobalt (III). researchgate.net
The degradation of poly(this compound) by ceric (IV) has been studied under both oxygen and nitrogen atmospheres, leading to proposed degradation mechanisms for each condition. collectionscanada.gc.camcmaster.ca In the presence of oxygen, the interaction between UV radiation and the polymer's chromophores can lead to the formation of free radicals and subsequent photo-oxidation. scirp.org The rate of photo-oxidation is dependent on the diffusion of oxygen into the polymer matrix and the formation of charge-transfer complexes between the polymer and oxygen molecules. scirp.org
For polystyrene, a related polymer, thermal degradation in an air atmosphere shows different mechanisms compared to a nitrogen atmosphere. vot.pl The presence of oxygen is confirmed by the appearance of oxygen-containing compounds among the degradation products. vot.pl
To minimize the oxidative backbone cleavage that occurs during the degradation of poly(this compound), copolymers have been formed with alkyl methacrylates (such as methyl methacrylate (B99206), n-butyl methacrylate, and dodecyl methacrylate) or with α-methylstyrene. collectionscanada.gc.ca These copolymers exhibit increased resistance to oxidative backbone cleavage due to the steric effect of the α-methyl comonomer. collectionscanada.gc.camcmaster.ca The extent of this protective effect is dependent on the content and sequence of the α-methyl comonomer within the copolymer. collectionscanada.gc.ca
Influence of Oxygen and Nitrogen Atmospheres on Degradation
Photodegradation Studies of Poly(this compound) Films
The photodegradation of poly(this compound) (PMS) films when exposed to 265 nm radiation in the presence of air has been a subject of detailed study. scirp.orgscirp.org This process involves various photochemical reactions, including chain scission, photo-oxidation, and cross-linking. scirp.org The substituent group on the styrene (B11656) chromophore plays a significant role in the mechanism of these reactions. scirp.org
The photodegradation of PMS films has been extensively characterized using several spectroscopic techniques. scirp.orgscirp.org
UV-Vis Spectroscopy: Upon irradiation, the UV-Vis absorption spectra of PMS films show an increase in intensity over time, particularly with the appearance of a new broad band at longer wavelengths (284-310 nm). scirp.orgscirp.org This indicates the photodegradation of the polymer chains. scirp.org Poly(this compound) itself absorbs UV radiation in the 250-280 nm range. scirp.orgscirp.org
Fluorescence Spectroscopy: Irradiation of PMS films leads to changes in their fluorescence spectra. scirp.org An increase in the fluorescence intensity of a broad band at longer wavelengths is observed, suggesting random chain scission and the potential formation of polyene and carbonyl compounds. researchgate.netresearchgate.net
FT-IR Spectroscopy: Analysis of FT-IR spectra provides clear evidence of photo-oxidation. scirp.orgscirp.org Following irradiation, there is a notable increase in the intensity of absorption bands corresponding to carbonyl (around 1740 cm⁻¹) and hydroxyl groups. scirp.orgscirp.org An increase in the intensity of the C-H stretching vibration of the benzene (B151609) ring (2850-2960 cm⁻¹) also suggests the oxidation of these rings. scirp.org
The following table summarizes the key spectroscopic changes observed during the photodegradation of poly(this compound) films.
| Spectroscopic Technique | Observed Changes upon Irradiation | Indication |
| UV-Vis | Increase in absorption intensity. Appearance of a new broad band at 284-310 nm. scirp.orgscirp.org | Photodegradation of polymer chains. scirp.org |
| Fluorescence | Increase in intensity of a broad band at longer wavelengths. researchgate.netresearchgate.net | Random chain scission, formation of polyenes and carbonyls. researchgate.netresearchgate.net |
| FT-IR | Increased intensity of carbonyl (~1740 cm⁻¹) and hydroxyl bands. scirp.orgscirp.org Increased intensity of benzene C-H stretching. scirp.org | Photo-oxidation of polymer chains. scirp.orgscirp.org Oxidation of benzene rings. scirp.org |
The addition of plasticizers, specifically phthalates and terephthalates, has been found to reduce the photostability of poly(this compound) films, accelerating their photodegradation. scirp.orgscirp.org
Blending PMS with phthalate (B1215562) plasticizers, such as dibutyl phthalate (DBP) and dioctyl phthalate (DOP), leads to a higher rate of photodegradation compared to when terephthalate (B1205515) plasticizers like dimethyl terephthalate (DMT), diethyl terephthalate (DET), and dioctyl terephthalate (DOT) are used. scirp.orgscirp.org The presence of these plasticizers in the polymer matrix accelerates the photochemical processes within the polymer chains. scirp.org Studies on various substituted polystyrenes have consistently shown that phthalate plasticizers are generally more efficient at increasing the rate of photodegradation than terephthalates. scirp.orgresearchgate.net
The table below details the plasticizers used in photodegradation studies of poly(this compound).
| Plasticizer Type | Specific Compounds Studied |
| Phthalates | Dibutyl phthalate (DBP), Dioctyl phthalate (DOP) scirp.orgscirp.org |
| Terephthalates | Dimethyl terephthalate (DMT), Diethyl terephthalate (DET), Dioctyl terephthalate (DOT) scirp.orgscirp.org |
Mechanisms of Photo-oxidation and Polymeric Chain Degradation
The degradation of poly(this compound) (P4MS) through photo-oxidation is a complex process initiated by the absorption of ultraviolet (UV) radiation. This process leads to the formation of various chemical species and ultimately results in the deterioration of the polymer's properties through chain scission and cross-linking. The presence of the methyl group on the phenyl ring influences the specific pathways of degradation compared to unsubstituted polystyrene.
Upon exposure to UV radiation, particularly in the 250-280 nm range, the chromophores within the P4MS structure absorb energy. scirp.orgscirp.org This energy absorption is sufficient to break chemical bonds and generate free radicals. scirp.orgscirp.org The photo-oxidation mechanism is highly dependent on the diffusion of oxygen into the polymer matrix. scirp.orgscirp.org In the presence of atmospheric oxygen, the generated radicals on the polymer chain react to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from other parts of the polymer chain, leading to the formation of hydroperoxides (POOH) and new alkyl radicals.
The decomposition of these unstable hydroperoxides is a critical step that accelerates the degradation process. This decomposition can be triggered by heat or the absorption of additional UV energy, and it results in the formation of highly reactive alkoxy and hydroxyl radicals. scirp.org These radicals can then participate in a variety of reactions that lead to chain scission, where the main polymer backbone is broken, or cross-linking, where different polymer chains become linked. scirp.org
Spectroscopic analysis, such as FT-IR, has been instrumental in identifying the products of P4MS photo-oxidation. The appearance and increase in intensity of absorption bands corresponding to carbonyl (C=O) and hydroxyl (O-H) groups are clear indicators of the oxidative degradation of the polymeric chains. scirp.orgscirp.org The formation of conjugated double bonds within the polymer backbone has also been observed. scirp.org These chemical changes contribute to the yellowing and embrittlement of the material over time.
The primary mechanisms involved in the photo-oxidation and subsequent degradation of the poly(this compound) chain are summarized in the table below.
| Stage | Description | Key Chemical Species Involved |
| Initiation | Absorption of UV radiation by the polymer's chromophores leads to the formation of free radicals on the polymer backbone. | Polymer (P), UV light (hν), Polymer radical (P•) |
| Propagation | The polymer radicals react with molecular oxygen to form peroxy radicals (POO•). These can abstract hydrogen from another polymer chain to form hydroperoxides (POOH) and a new polymer radical. | P•, Oxygen (O₂), Peroxy radical (POO•), Hydroperoxide (POOH) |
| Chain Scission | The decomposition of hydroperoxides and alkoxy radicals can lead to the breaking of the polymer backbone, reducing the molecular weight. | Alkoxy radical (PO•), Carbonyl groups, Hydroxyl radicals (•OH) |
| Cross-linking | Recombination of polymer radicals can lead to the formation of covalent bonds between different polymer chains, increasing the molecular weight and leading to gel formation. | Polymer radicals (P•) |
| Product Formation | Various oxidation products are formed, altering the chemical and physical properties of the polymer. | Hydroperoxides, Carbonyl compounds, Hydroxyl compounds scirp.org |
Computational and Spectroscopic Characterization of 4 Methylstyrene and Its Polymers
Computational Chemistry for Reaction Pathways and Kinetics
Computational chemistry serves as a powerful tool to investigate the intricate details of chemical reactions involving 4-methylstyrene (B72717), offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) has been extensively utilized to explore the mechanisms of various reactions involving styrenic compounds, including this compound. For instance, DFT calculations have been instrumental in understanding the anionic copolymerization of this compound with other monomers like isoprene (B109036). researchgate.net These studies have revealed that the electron-donating methyl group in the para position of this compound influences its reactivity compared to unsubstituted styrene (B11656). researchgate.net
In the context of cycloaddition reactions, DFT has been used to study the heterodimerization of styrene derivatives, providing detailed mechanisms for the formation of cyclobutanes. rsc.org Furthermore, DFT studies on the degradation of polystyrene, a structurally related polymer, have elucidated the catalytic mechanisms, showing how acidic catalysts can lead to chain fragmentation through the formation of carbocation intermediates. aip.orgmdpi.com These calculations help in predicting the most likely degradation pathways and the resulting products. aip.org
| Reaction Type | Key Findings from DFT Studies | Reference |
| Anionic Copolymerization | The 4-methyl substituent lowers the reactivity of the styrene monomer compared to unsubstituted styrene. | researchgate.net |
| [2+2] Cycloaddition | Provides detailed stepwise mechanisms for the formation of substituted cyclobutanes from styrene derivatives. | rsc.org |
| Catalytic Degradation | Acid catalysts promote the formation of carbocation intermediates, leading to polymer chain scission. | aip.orgmdpi.com |
Quantum chemical methods are employed to calculate reaction rate coefficients, providing quantitative data on reaction kinetics. For the ozonolysis of styrene-like compounds, quantum chemical calculations have been used to determine the rate coefficients for the reactions of Criegee intermediates, which are key species in these atmospheric reactions. acs.org Although specific theoretical rates for this compound ozonolysis are not widely reported, the methods have been validated against experimental data for similar compounds. acs.org
Rate constants for the reactions of radical cations of this compound with various alkenes and dienes have been measured using techniques like laser flash photolysis and are complemented by quantum chemical calculations. researchgate.net These studies provide absolute kinetic data for the initial steps in processes like radical cation mediated Diels-Alder reactions. researchgate.net Additionally, computational quantum chemistry has been used to estimate rate constants for chain transfer reactions in the polymerization of styrene derivatives. sci-hub.se
Theoretical studies are crucial for understanding the electronic properties of this compound and how they dictate its reaction pathways. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, influence the molecule's role as an electron donor or acceptor in reactions. researchgate.net For instance, in reactions with aldehydes, styrene derivatives act as electron donors. researchgate.net
Combined experimental and computational studies on the reactions of photochemically generated carbene intermediates with styrenes have shown that the electronic properties of the substituents strongly influence the reaction pathway. chemrxiv.orgd-nb.info Theoretical calculations of the singlet-triplet energy gap in carbene intermediates help to rationalize the observed chemoselectivity in reactions leading to cyclopropenation or C-H functionalization. d-nb.info Furthermore, theoretical investigations into the catalytic degradation of polystyrene have detailed the reaction pathways, including the formation of various products like styrene, benzene (B151609), and α-methylstyrene, by mapping the potential energy surfaces. aip.org
Quantum Chemistry for Reaction Rate Coefficients
Spectroscopic Analysis of this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural characterization of this compound, its derivatives, and its polymers, as well as for monitoring chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. researchgate.netscielo.br
In the case of this compound and its derivatives, ¹H NMR spectra can be used to identify the signals corresponding to the vinyl protons and the aromatic protons, as well as the methyl group protons. rsc.org Similarly, ¹³C NMR spectra provide distinct signals for each unique carbon atom, including the carbons of the vinyl group, the aromatic ring, and the methyl group. rsc.orgbhu.ac.in These spectroscopic data are essential for confirming the structure of synthesized compounds and for identifying the products of reactions, such as epoxidation. researchgate.net The chemical shifts in ¹³C NMR are particularly useful for identifying different types of carbon atoms (aliphatic, aromatic, etc.). bhu.ac.in
Typical ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 2.35 |
| Vinylic (CH₂) | 5.1-5.7 |
| Vinylic (CH) | 6.6-6.8 |
| Aromatic (Ar-H) | 7.1-7.3 |
Typical ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 21 |
| Vinylic (CH₂) | 112 |
| Aromatic (C-CH₃) | 137 |
| Vinylic (CH) | 136 |
| Aromatic (CH) | 126-129 |
| Aromatic (C-vinyl) | 135 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and for monitoring chemical changes, such as those occurring during polymer degradation. solubilityofthings.comunipi.it The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
For this compound, the IR spectrum would show characteristic peaks for the C-H stretching of the vinyl and methyl groups, C=C stretching of the vinyl and aromatic groups, and the out-of-plane bending modes of the substituted benzene ring. In poly(this compound), the disappearance of the vinyl group peaks indicates successful polymerization.
IR spectroscopy is also extensively used to monitor the degradation of polymers. researchgate.netdiva-portal.orgresearchgate.net The formation of new functional groups, such as carbonyls (ketones, aldehydes, carboxylic acids) and hydroxyls, due to oxidation can be readily detected by the appearance of their characteristic absorption bands in the IR spectrum. researchgate.net For instance, the photodegradation of poly(this compound) can be followed by monitoring changes in its absorption and fluorescence spectra, which are influenced by processes like chain scission and photo-oxidation. scirp.org
Characteristic IR Absorption Frequencies for this compound and its Polymer
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Vinyl) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1600, 1515 |
| C=C (Vinyl) | Stretching | 1630 |
| C-H (Vinyl) | Out-of-plane bend | 990, 910 |
| C-H (p-disubstituted) | Out-of-plane bend | 820 |
UV-Visible Spectroscopy for Photodegradation and Polymerization Studies
UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions in molecules and is widely employed to monitor the photodegradation and polymerization of this compound and its polymers. Poly(this compound) (P4MS) absorbs ultraviolet radiation in the range of 250–280 nm. scirp.orgscirp.org This absorption is similar to that of polystyrene and other substituted polystyrenes, with minor variations in the absorption spectra attributable to the chemical structure and the position of the substituent on the phenyl ring. scirp.orgscirp.org
Studies on the photodegradation of P4MS films exposed to 265 nm radiation in the presence of air show a gradual increase in the intensity of the absorption spectra with increased irradiation time. scirp.orgscirp.org This indicates the formation of new chromophores as a result of photo-oxidative degradation. The presence of oxygen accelerates the photo-oxidation of the polymer chains, leading to the formation of macroradicals. scirp.org These radicals can then recombine to form conjugated π-electron systems, which absorb at longer wavelengths. scirp.org The appearance of a new broad band at longer wavelengths (284–310 nm) upon irradiation provides further evidence of photodegradation. scirp.org
In the context of polymerization, UV-Vis spectroscopy can be used to monitor color changes that occur during redox-initiated polymerization processes. For instance, in the polymerization of this compound using cobalt complexes and peroxides, color changes associated with the conversion of cobalt(II) to cobalt(III) during the initiation step can be followed using this technique. researchgate.net
Fluorescence Spectroscopy in Photodegradation Analysis
Fluorescence spectroscopy is a highly sensitive technique used to study the excited states of molecules and is particularly useful for analyzing the photodegradation of polymers like poly(this compound). The photodegradation of various poly(para-substituted styrene)s, including P4MS, in different solvents has been investigated using fluorescence spectroscopy. researchgate.net
When solutions of these polymers are exposed to UV light, quenching of both monomer and excimer fluorescence is observed, accompanied by changes in the structure of the fluorescence spectrum. researchgate.net Specifically, upon irradiation of poly(this compound) at an excitation wavelength of 265 nm, an increase in the fluorescence intensity of a broad band at longer wavelengths is observed, although without a clear maximum. researchgate.netresearchgate.net This phenomenon suggests that the photodestruction of the polymer likely begins with random chain scission, leading to the formation of polyene and carbonyl compounds. researchgate.net The increase in fluorescence intensity in a new broad band at longer wavelengths (342-378 nm) is a key indicator of these degradation processes. researchgate.net
Advanced Characterization Techniques for Polymers
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC), a form of size exclusion chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czshimadzu.cz This method separates molecules based on their hydrodynamic radius in solution, with larger molecules eluting before smaller ones. lcms.cz The resulting data allows for the calculation of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. lcms.cz
In the characterization of poly(this compound) and its copolymers, GPC is routinely used to determine these crucial parameters. For instance, the average molecular weight of a commercially available poly(this compound) was determined to be approximately 72,000 g/mol by GPC. In research settings, GPC is employed to characterize newly synthesized polymers and copolymers of this compound, often using tetrahydrofuran (B95107) (THF) as the eluent. aip.org The molecular weight and dispersity of these polymers are critical parameters that influence their physical and mechanical properties. lcms.czaip.org
Differential Scanning Calorimetry (DSC) for Thermal Properties and Crystallization
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. hu-berlin.de It is widely used to determine the thermal properties of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. hu-berlin.de
For poly(this compound) and its blends, DSC is instrumental in determining their compatibility and thermal transitions. A single glass transition temperature in a polymer blend, as detected by DSC, is indicative of miscibility at the segmental level. researchgate.net For blends of poly(2,6-dimethyl-1,4-phenylene oxide) (PMMPO) and poly(this compound), a single Tg was observed for all blend compositions, confirming their compatibility. researchgate.net The glass transition temperature of pure poly(this compound) is reported to be around 106 °C.
DSC is also employed to study the crystallization behavior of copolymers of this compound. For instance, in studies of co-syndiotactic random copolymers of styrene and p-methylstyrene, DSC, in conjunction with X-ray diffraction, has been used to investigate the formation of different crystalline phases and clathrate structures. researchgate.net The crystallization process in polymers, which can be studied under isothermal or non-isothermal conditions using DSC, is fundamental to understanding the final structure and properties of the material. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the thermal stability and decomposition kinetics of polymeric materials. scirp.org
Studies on the thermal decomposition of poly(para-substituted styrene)s, including poly(p-methylstyrene), have been conducted using TGA. scirp.org Nonisothermal TGA experiments, typically carried out with a linear heating rate under a nitrogen atmosphere, provide information on the decomposition temperatures and the kinetics of degradation. scirp.org For poly(p-methylstyrene), the decomposition process has been investigated, and the activation energies for degradation have been determined using methods like the Flynn-Wall-Ozawa method applied to the derivative thermogravimetric (DTG) curves. scirp.org
The thermal stability of metal-containing poly(4-methylstyrenes) has also been studied by TGA. tandfonline.com The decomposition temperatures of these materials were determined from the maximum of the first derivative of the TGA curve, providing insights into how different metal clusters affect the thermal stability of the polymer. researchgate.net These studies have shown that the thermal stability of these modified polymers can vary significantly depending on the metal incorporated and the initiator used for polymerization. tandfonline.com
Ellipsometry for Thin Film Properties (Tg and Fragility)
Ellipsometry is a non-destructive optical technique that measures changes in the polarization of light upon reflection from a surface. rsc.org It is highly sensitive to the thickness and optical properties of thin films, making it an invaluable tool for characterizing the properties of polymer thin films, including their glass transition temperature (Tg) and fragility. rsc.orgresearchgate.net
For nanoconfined poly(this compound) films, ellipsometry has revealed significant deviations from bulk behavior. aip.orgnih.gov For example, a 15-nm-thick P(4-MS) film supported on silicon exhibits a Tg that is 15 °C lower than the bulk Tg. aip.orgresearchgate.netnih.gov This phenomenon, known as the Tg-confinement effect, is a common feature of thin polymer films. researchgate.net
Ellipsometry is also used to characterize the dynamic fragility (m) of polymer films, which describes how rapidly the dynamics of a material slow down as it approaches the glass transition. aip.org For P(4-MS), the fragility has been shown to decrease by approximately 60% when going from a bulk 400-nm-thick film to a 20-nm-thick film. aip.orgresearchgate.net This fragility-confinement effect indicates that the chain packing and cooperative mobility associated with the glass transition are perturbed by the free surface. aip.orgnih.gov The determination of Tg and fragility via ellipsometry involves tracking the temperature dependence of the film thickness during controlled heating and cooling cycles. aip.org
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Composition Analysis
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to determine the composition of polymeric materials. h-brs.decsic.es This method involves the thermal decomposition of the polymer sample at elevated temperatures (typically 500–1400 °C) in an inert atmosphere. h-brs.decsic.esd-nb.info The resulting smaller, volatile fragments, known as pyrolyzates, are then separated by gas chromatography and identified by mass spectrometry. h-brs.ded-nb.info This technique is particularly useful for analyzing intractable materials that are difficult to dissolve or analyze by other methods. collectionscanada.gc.ca The resulting chromatogram, or pyrogram, provides a characteristic fingerprint of the polymer, allowing for its identification and the analysis of its composition, including monomer content, sequence, and stereochemistry. h-brs.decollectionscanada.gc.ca
The thermal degradation of poly(this compound) in the absence of oxygen is initiated by the random scission of the main polymer chain. This is followed by depolymerization to the monomer, termination, and intramolecular hydrogen transfer, leading to the formation of dimers, trimers, and other products. collectionscanada.gc.ca
Key research findings from Py-GC/MS studies of poly(this compound) and its copolymers have identified several characteristic pyrolysis products. These products are crucial for identifying the polymer and understanding its degradation pathways.
A study proposing poly(this compound) (PMS) as an internal standard for the quantification of rubber components in environmental samples using Py-GC/MS identified several main pyrolysis products. koreascience.kr The use of these products, particularly the dimeric fragments, as internal standards resulted in a high degree of accuracy in the quantification of natural rubber. koreascience.kr
The major pyrolysis products identified from poly(this compound) are detailed in the table below.
| Pyrolysis Product | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₀ | 118.18 |
| 1,3-bis(4-methylphenyl)propane | C₁₉H₂₄ | 252.40 |
| 2,4-bis(4-methylphenyl)butene | C₂₀H₂₄ | 264.41 |
| 2,4-bis(4-methylphenyl)penta-1,4-diene | C₂₁H₂₄ | 276.42 |
Environmental and Toxicological Considerations of 4 Methylstyrene
Environmental Fate and Transport
The environmental journey of 4-methylstyrene (B72717), a compound utilized in the synthesis of polymer resins, is dictated by its physicochemical properties which influence its distribution and persistence in various environmental compartments. echemi.comnih.gov Its production and use can lead to its release into the environment through different waste streams. echemi.com
In the atmosphere, this compound is expected to exist almost exclusively in the vapor phase due to its vapor pressure of 1.81 mm Hg at 25°C. echemi.comnih.gov Its primary degradation pathway in the atmosphere is through reaction with photochemically-produced hydroxyl radicals. nih.gov The rate constant for this vapor-phase reaction is reported as 3.2 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 12 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov
Another significant atmospheric degradation pathway is its reaction with ozone. nih.gov The half-life for the reaction with ozone is estimated to be about 2 hours. nih.gov Given its high reactivity, long-range atmospheric transport of this compound is considered to be limited. styrene.org
The tendency of this compound to move from water and soil into the air is a key aspect of its environmental fate. nih.gov This process, known as volatilization, is governed by its Henry's Law constant, which is estimated to be 3.2 x 10⁻³ atm-m³/mole. echemi.comnih.gov This value indicates that this compound is expected to volatilize rapidly from water surfaces. nih.gov
Based on this Henry's Law constant, the estimated volatilization half-lives are 3.5 hours for a model river and 4.4 days for a model lake. echemi.comnih.gov Similarly, volatilization from moist soil surfaces is an expected and important fate process. echemi.comnih.gov The compound is also expected to volatilize from dry soil surfaces based on its vapor pressure. echemi.comnih.gov
The mobility of this compound in soil is expected to be low, as indicated by an estimated Koc value of 720. echemi.comnih.gov This suggests that it is likely to adsorb to suspended solids and sediment in aquatic environments and has a low mobility profile in soil. echemi.comnih.gov
While information on the biodegradation of this compound in soil and water is limited, its chemical structure suggests it may be susceptible to microbial degradation. echemi.com The degradation of similar compounds often involves the breakdown by microorganisms present in the environment. mdpi.com The efficiency of biodegradation can be influenced by various factors, including the chemical structure of the compound, its molecular weight, and environmental conditions such as temperature and pH. mdpi.com
Volatilization from Water and Soil
Ecotoxicology
The ecotoxicology of this compound focuses on its adverse effects on ecosystems, particularly aquatic environments. fishersci.comlgcstandards.com
This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comchemicalbook.com This is a significant concern due to its potential to enter waterways through industrial effluents.
Data on its toxicity to specific aquatic organisms includes:
Fish: The LC50 (lethal concentration for 50% of the test population) for the bluegill sunfish (Lepomis macrochirus) is reported to be between 2.6 and 3.7 mg/L over a 7-day exposure. chemicalbook.com
Invertebrates: The EC50 (effective concentration for 50% of the test population) for daphnia, a type of water flea, is 1.3 mg/L over a 48-hour period. lgcstandards.com
A measured bioconcentration factor (BCF) of 32 in goldfish suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov
Interactive Data Table: Aquatic Toxicity of this compound
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Lepomis macrochirus (Bluegill sunfish) | LC50 | 2.6 - 3.7 | 7 days | chemicalbook.com |
| Daphnia | EC50 | 1.3 | 48 hours | lgcstandards.com |
Environmental risk assessment for chemicals like this compound involves a systematic process to evaluate their potential harm to the environment. eeer.org This process typically includes several key stages:
Hazard Identification: This stage involves determining the intrinsic hazardous properties of the substance, such as its toxicity to aquatic life. For this compound, this would include its known toxicity to fish and invertebrates. fishersci.comlgcstandards.comchemicalbook.com
Exposure Assessment: This involves estimating the concentration of the chemical that environmental compartments are likely to be exposed to. This considers its release from production facilities, its environmental fate and transport mechanisms like volatilization and degradation. echemi.comnih.govnih.gov
Effects Assessment: This stage quantifies the relationship between the exposure concentration and the adverse effects on environmental organisms. This relies on ecotoxicological data, such as the LC50 and EC50 values. lgcstandards.comchemicalbook.com
Risk Characterization: This final step integrates the exposure and effects assessments to estimate the probability and magnitude of adverse effects occurring in the environment. This involves comparing the predicted environmental concentrations with the concentrations known to cause harm. eeer.org
Methodologies for environmental risk assessment are outlined in guidance documents from regulatory bodies, which provide a framework for a structured and scientifically sound evaluation. eeer.org
Toxicity to Aquatic Organisms
Metabolic Pathways and Toxicology of this compound
The toxicological profile of this compound is intrinsically linked to its metabolic fate within an organism. The biotransformation processes dictate the formation of potentially reactive intermediates and the subsequent detoxification and elimination of the compound.
Biotransformation and Metabolite Formation (e.g., epoxides, diols)
The metabolism of this compound shares similarities with that of styrene (B11656), primarily involving oxidation of the vinyl side chain. This process is catalyzed by cytochrome P450 (CYP450) enzymes, leading to the formation of an epoxide intermediate, this compound-7,8-oxide. oup.com This epoxide is a key metabolite in the toxicological pathway.
Following its formation, this compound-7,8-oxide can undergo several biotransformation reactions:
Hydrolysis: Epoxide hydrolase can convert the epoxide to 4-methylphenylethylene glycol. nih.gov
Conjugation: The epoxide can be conjugated with glutathione (B108866) (GSH), a major detoxification pathway, to form mercapturic acid derivatives that are excreted in the urine. oup.com
Rearrangement: The epoxide can rearrange to form an aldehyde, which is then oxidized to produce 2-phenylpropionic acid. europa.eu
In addition to the side-chain oxidation, ring oxidation can occur as a minor pathway, leading to the formation of phenolic metabolites. researchgate.net Studies in rats administered 4-vinyltoluene (a synonym for this compound) identified several urinary metabolites, including methylphenylethylene glycol, methylmandelic acid, and methylphenylglyoxylic acid, confirming metabolic attack on the vinyl group. nih.gov
The biotransformation of this compound is a critical determinant of its toxicity. The balance between the activation pathway (epoxide formation) and detoxification pathways (hydrolysis and glutathione conjugation) influences the potential for adverse health effects.
Table 1: Identified Metabolites of this compound
| Metabolite Name | Metabolic Pathway | Reference |
| This compound-7,8-oxide | Side-chain oxidation (CYP450) | oup.com |
| 4-Methylphenylethylene glycol | Epoxide hydrolysis | nih.gov |
| Mercapturic acid derivatives | Glutathione conjugation of epoxide | oup.com |
| 2-Phenylpropionic acid | Epoxide rearrangement and oxidation | europa.eu |
| Methylmandelic acid | Side-chain oxidation | nih.gov |
| Methylphenylglyoxylic acid | Side-chain oxidation | nih.gov |
| Phenolic metabolites | Ring oxidation | researchgate.net |
Genotoxicity and Carcinogenicity Studies
The genotoxic potential of this compound is primarily attributed to its metabolite, this compound-7,8-oxide. This epoxide is a reactive electrophile capable of binding to cellular macromolecules, including DNA, which can lead to mutations.
Genotoxicity assays have shown mixed results. An Ames test for this compound was reported as negative, as was a mutagenicity test in mammalian cells. chemicalbook.com However, it is suggested that, similar to styrene, this compound can be converted to reactive metabolites, presumably epoxides, in vitro. researchgate.net The genotoxicity of styrene itself is largely attributed to its metabolite, styrene-7,8-oxide, which is considered a possible human carcinogen. nih.govnih.gov
Long-term carcinogenicity studies on a mixture of methylstyrene isomers (vinyltoluene) have been conducted. In a two-year inhalation bioassay, rats and mice were exposed to vinyltoluene. epa.gov While the study noted non-neoplastic lesions in the respiratory tract, it did not find evidence of carcinogenicity. researchgate.net The International Agency for Research on Cancer (IARC) has not classified this compound as a probable, possible, or confirmed human carcinogen. chemicalbook.com
It's important to note that while some studies on vinyltoluene (a mixture containing this compound) did not show carcinogenic effects, the genotoxic potential of its epoxide metabolite warrants consideration in a comprehensive toxicological assessment. researchgate.net
Inhalation Toxicity and Systemic Effects
Inhalation is a primary route of occupational exposure to this compound. nih.gov Acute inhalation of high concentrations can cause dizziness, shortness of breath, and narcosis. chemicalbook.com Vapors can also irritate mucous membranes. nih.gov
Sub-chronic and chronic inhalation studies using vinyltoluene (a mixture of 3- and this compound) have demonstrated systemic effects and toxicity to the respiratory tract in rodents. In a 13-week study, rats and mice exposed to vinyltoluene by inhalation showed reduced body weights and inflammation of the lungs in mice. epa.gov A two-year inhalation study with vinyltoluene in rats revealed hyperplasia of the respiratory epithelium, as well as erosion and cysts of the olfactory epithelium. epa.govdguv.de In mice, the same study showed hyperplasia of the respiratory epithelium and chronic active inflammation of the nasal passages and bronchioles. epa.gov
Systemic effects observed in animal studies include lower body weights compared to controls and increased relative liver weights in rats at high exposure levels. epa.gov Nephropathy was also observed to increase with dose in male rats. epa.gov These findings indicate that inhaled this compound is absorbed and can produce systemic toxicity. epa.gov
Table 2: Summary of Inhalation Toxicity Findings for Vinyltoluene (mixture containing this compound)
| Species | Duration | Effects Observed | Reference |
| Rat | 13 weeks | Reduced body weight, increased relative liver weight, nephropathy in males | epa.gov |
| Mouse | 13 weeks | Reduced body weight, lung inflammation, metaplasia of nasal turbinates | epa.gov |
| Rat | 2 years | Lower body weight, hyperplasia of respiratory epithelium, erosion and cysts of olfactory epithelium | epa.govdguv.de |
| Mouse | 2 years | Lower body weight, hyperplasia of respiratory epithelium, chronic active inflammation of nasal passages and bronchioles | epa.gov |
Species-Specific Metabolic Differences and Susceptibility
Significant species-specific differences in the metabolism of styrene and, by extension, this compound, have been observed, which can influence susceptibility to toxicity. These differences are particularly evident in the balance between the activation of the compound to its epoxide and the subsequent detoxification.
Mice have been shown to be more susceptible than rats to the toxic effects of inhaled styrene. researchgate.net This increased susceptibility is attributed to differences in the rates of Phase I and Phase II metabolism. While the rate of oxidation to the epoxide is similar in both species, the detoxification of the epoxide via epoxide hydrolase and glutathione S-transferase is approximately 10-fold faster in rats than in mice. researchgate.net This leads to higher levels of the reactive epoxide in mice.
In vitro studies with human nasal tissue have shown that the oxidation of styrene is minimal, while the detoxification via epoxide hydrolase and glutathione S-transferase occurs at a rate similar to that in rat nasal tissue. researchgate.net This suggests that humans may be less sensitive to the nasal effects of styrene and, by analogy, this compound, compared to mice. researchgate.net The capacity to form the epoxide from styrene is lowest in humans and highest in mice. styrene.org These species-specific metabolic differences are crucial for extrapolating animal toxicity data to assess human health risks.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing 4-methylstyrene derivatives in academic research?
- Methodological Answer :
- Synthesis : Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst loading) and purification steps. For example, in Pd-catalyzed systems, electron-withdrawing substituents on ligands enhance activity but reduce stability, requiring careful catalyst selection .
- Characterization : Use spectroscopic techniques (¹H NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm structure and purity. For novel derivatives, provide full spectral data and cross-reference with known analogs. Raw data (e.g., NMR peaks) should be archived in supplementary materials for peer review .
Q. How does solvent choice influence the reaction kinetics of this compound in catalytic oxidation or polymerization systems?
- Methodological Answer :
- Solvent polarity and coordinating ability significantly affect reaction rates and selectivity. For example, in iron-catalyzed aziridination, this compound reacts faster in acetonitrile (MeCN) than in trifluoroethanol (CF₃CH₂OH), as shown below:
| Styrene Derivative | Solvent | Rate (mmol·g⁻¹·h⁻¹) |
|---|---|---|
| This compound | MeCN | 29.3 |
| This compound | CF₃CH₂OH | 5.47 |
- Solvent screening should include dielectric constant, hydrogen-bonding capacity, and compatibility with catalysts. Kinetic data should be analyzed using time-resolved techniques (e.g., in situ IR) .
Advanced Research Questions
Q. How can researchers design palladium-based catalysts to balance activity and stability when using this compound as a monomer?
- Methodological Answer :
- Catalyst Design : Ligands with electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity at the Pd center, enhancing activity for styrene insertion. However, steric hindrance (e.g., meta-substituted ligands) accelerates catalyst deactivation. Use computational modeling (DFT) to predict ligand effects on transition states .
- Stability Testing : Monitor catalyst lifetime via time-yield curves. For example, this compound polymerization shows faster deactivation compared to styrene due to increased chain transfer rates. Apply interpolation and differentiation methods to analyze deactivation kinetics from raw CO pressure data .
Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental data in this compound polymerization studies?
- Methodological Answer :
- Contradiction Analysis :
Empirical Validation : Compare experimental rate constants (e.g., k₁, k₃) with simulated values from microkinetic models. Discrepancies may arise from unaccounted side reactions (e.g., β-hydride elimination).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
